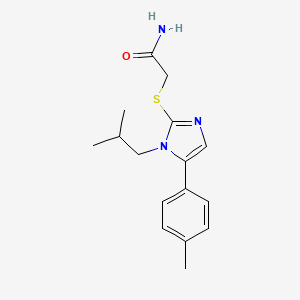

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

2-((1-Isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound featuring a central imidazole ring substituted with an isobutyl group at the 1-position and a p-tolyl (4-methylphenyl) group at the 5-position. A thioether linker connects the imidazole core to an acetamide moiety.

Properties

IUPAC Name |

2-[5-(4-methylphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-11(2)9-19-14(13-6-4-12(3)5-7-13)8-18-16(19)21-10-15(17)20/h4-8,11H,9-10H2,1-3H3,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKSZJMUONIZPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC(C)C)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving an aldehyde, an amine, and a thiol.

Substitution Reactions: The p-tolyl and isobutyl groups are introduced through substitution reactions using appropriate reagents.

Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioacetamide group to an amine.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity

Research indicates that compounds featuring imidazole rings can exhibit significant anticancer properties. For instance, similar imidazole derivatives have been shown to surpass the efficacy of conventional chemotherapeutics like cisplatin in various cancer cell lines, including colorectal (DLD-1) and breast (MCF-7) cancers. The half-maximal inhibitory concentration (IC50) values for these compounds were notably lower than those for cisplatin, suggesting enhanced cytotoxicity against resistant cancer cells .

2. Antimicrobial Properties

The unique structure of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide may also confer antimicrobial properties. Compounds with similar functional groups have been documented to possess antimicrobial activities against a range of pathogens, making them potential candidates for further development as antimicrobial agents.

3. Anti-inflammatory Effects

Imidazole derivatives have been explored for their anti-inflammatory effects in various studies. The thioether and acetamide functionalities may enhance the compound's ability to interact with inflammatory pathways, potentially leading to therapeutic benefits in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of imidazole derivatives found that compounds similar to 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibited significant cytotoxicity against various cancer cell lines. The research highlighted that these compounds could induce apoptosis through mechanisms involving mitochondrial pathways independent of p53 gene activation .

Case Study 2: Antimicrobial Efficacy

In another investigation into the antimicrobial activities of imidazole derivatives, it was found that several compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration of the structure-activity relationship to optimize these compounds for clinical use .

Mechanism of Action

The mechanism of action of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural elements include:

- Imidazole core : Substituted with isobutyl (alkyl) and p-tolyl (electron-donating aryl) groups.

- Thioether linker : Bridges the imidazole and acetamide groups.

Comparative Analysis of Substituents and Linkers:

Key Observations:

- Linker Flexibility : The thioether linker in the target compound and Compound 21 may confer metabolic stability compared to triazole-linked analogs (e.g., 9c), which could influence bioavailability .

- Acetamide Modifications : The absence of substitutions on the acetamide group in the target compound contrasts with thiazole (9c) or benzofuran (21) substitutions, which may alter binding affinity or solubility .

Physicochemical Properties

A hypothetical comparison based on substituent effects:

Biological Activity

The compound 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its unique structural features, including an imidazole ring, a thioether linkage, and an acetamide group. This combination suggests potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical formula of 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is , with a molecular weight of approximately 303.4 g/mol. The compound's structure is characterized by:

- Imidazole Ring : Known for its role in biological systems and as a pharmacophore.

- Thioether Linkage : This feature enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.

- Acetamide Group : This moiety may contribute to the compound's solubility and interaction with biological targets.

Anticancer Properties

Recent studies indicate that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, imidazole derivatives have been shown to inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .

| Compound | Activity | Mechanism |

|---|---|---|

| Imidazole Derivative A | Anticancer | Inhibition of tubulin polymerization |

| Thiazole Analog B | Anti-inflammatory | Modulation of inflammatory pathways |

| Phenylthioacetamide C | Anticancer | Induction of apoptosis |

The unique combination of the imidazole and thioether functionalities in 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide may enhance its binding affinity to specific targets involved in cancer progression.

Antimicrobial Activity

The presence of thioether groups in similar compounds has been associated with antimicrobial properties. Studies on related thiazole derivatives have demonstrated efficacy against various pathogens, suggesting that 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide could exhibit similar activity due to its structural features .

Anti-inflammatory Potential

Compounds containing imidazole rings have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses, making this compound a candidate for further exploration in inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazole derivatives for their biological activities. For example:

- Cytotoxicity Assays : Compounds structurally related to 2-((1-isobutyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide were tested against human gastric and colorectal cancer cells, showing dose-dependent inhibition of cell proliferation .

- Molecular Docking Studies : Investigations into the binding interactions of similar compounds with target proteins have provided insights into their mechanisms of action, highlighting the importance of structural features such as the thioether moiety in enhancing binding affinity .

- In Vivo Studies : Some imidazole derivatives have demonstrated promising results in animal models, prolonging survival rates in leukemia-inoculated mice when administered orally .

Q & A

Q. Optimization Parameters :

- Temperature: 60–80°C for imidazole cyclization.

- Solvent polarity: Ethanol or DMF for thioether coupling .

Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?

- HPLC-MS : Confirms purity and molecular weight .

- NMR (¹H/¹³C) : Assigns regiochemistry of substituents (e.g., distinguishing 4- vs. 5-position on imidazole) .

- FT-IR : Identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹) .

- X-ray diffraction : Resolves stereoelectronic effects of the thioether and imidazole ring .

Data Interpretation : Compare experimental spectra with computational models (e.g., DFT) to validate structural assignments .

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Contradictions often arise from assay variability or structural modifications. Strategies include:

- Standardized bioassays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols to minimize inter-lab variability .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing p-tolyl with 4-chlorophenyl) and correlate with activity trends .

- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., IC₅₀ values in anticancer assays) while excluding low-quality sources .

Example : Derivatives with electron-withdrawing groups (e.g., -Br) show enhanced cytotoxicity due to increased electrophilicity .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Models binding modes with enzymes (e.g., kinase ATP-binding pockets) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore mapping : Identifies critical interaction sites (e.g., hydrogen bond donors on the imidazole ring) .

Validation : Compare docking scores with experimental binding affinities (e.g., SPR or ITC) to refine models .

Advanced: How can synthetic routes be optimized for scalability while maintaining yield?

- Flow chemistry : Continuous reactors reduce reaction times and improve heat transfer for imidazole cyclization .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in thioether formation .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

Case Study : Scaling from 1 mmol to 1 mol using microwave-assisted synthesis reduced reaction time by 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.